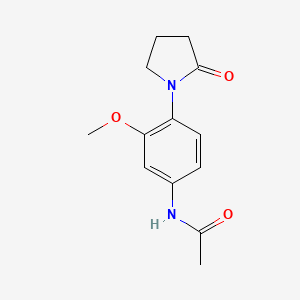
N-(3-甲氧基-4-(2-氧代吡咯烷-1-基)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide” is a compound that has been studied in the context of its potential role as a modulator of the sigma-1 receptor . The sigma-1 receptor is a protein in the central nervous system localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . It regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .
Synthesis Analysis
The synthesis of a similar compound, a fluorinated derivative of the sigma-1 receptor modulator E1R, has been described . The process involved the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, which resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group, leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one as an intermediate in the synthesis .
Molecular Structure Analysis
The molecular structure of this compound is related to that of the sigma-1 receptor allosteric modulator E1R . E1R was synthesized on the basis of the piracetam pharmacophore . The structure-activity relationship data for compounds developed on the basis of this pharmacophore demonstrate many insignificant structural differences among the overwhelming majority of benzazepine derivatives acting as dopamine receptor D1 agonists or antagonists .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include ozonation and catalytic hydrogenation . The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure . The introduction of fluorine atoms has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs .
科学研究应用
有机合成方法
Galeazzi 等人(1996 年)描述了一种通过 Mn(III) 介导的 N-(2-烯-1-基)酰胺分子内环化来合成非对映异构体纯 1,3,4-三取代吡咯烷-2-酮的便捷方法。该方法可作为合成对映体纯形式的含有吡咯烷环的生物活性氨基酸(如 (R)-和 (S)-3-吡咯烷乙酸)的有用工具 (R. Galeazzi, G. Mobbili, M. Orena, 1996)。
绿色化学
张群峰(2008 年)探索了 N-(3-氨基-4-甲氧基苯基)乙酰胺绿色合成的催化加氢,重点介绍了一种新型 Pd/C 催化剂的高活性、选择性和稳定性。该方法代表了偶氮分散染料生产的进步,展示了一种对传统还原方法的环保替代方案 (张群峰,2008)。
晶体结构分析
Missioui 等人(2022 年)对 2-氯-N-(4-甲氧基苯基)乙酰胺进行了晶体结构和 Hirshfeld 表面分析,深入了解了其分子排列和分子间相互作用。这项研究有助于理解乙酰胺衍生物的结构特征,促进了其在材料科学和药物设计中的应用 (M. Missioui 等人,2022)。
生物活性化合物开发
Virk 等人(2018 年)关于合成和评估新型 3,4,5-三取代-1,2,4-三唑类似物的酶抑制活性的研究证明了 N-(3-甲氧基-4-(2-氧代吡咯烷-1-基)苯基)乙酰胺衍生物在药物化学中的潜力。这些化合物对多种酶表现出良好的活性,表明它们在开发新型治疗剂中的适用性 (N. Virk 等人,2018)。
作用机制
Target of Action
The primary target of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is the Sigma-1 receptor . This receptor is a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . It plays a crucial role in regulating inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .
Mode of Action
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide acts as an allosteric modulator of the Sigma-1 receptor . When used in combination with endogenous or exogenous agonists, it demonstrates potent anti-seizure, antidepressant, or cognition-enhancing effects .
Biochemical Pathways
The compound’s interaction with the Sigma-1 receptor affects the calcium signaling pathway . By modulating the IP3 receptor, it regulates the influx of Ca2+ ions from the ER to the mitochondria, which can influence various downstream effects related to neuronal function and survival .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Result of Action
The modulation of the Sigma-1 receptor by N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can lead to a variety of cellular effects. These include potential anti-seizure, antidepressant, and cognition-enhancing effects . The exact molecular and cellular effects would depend on the specific context of the receptor modulation and the downstream pathways affected.
Action Environment
The action, efficacy, and stability of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can be influenced by various environmental factors. For instance, the introduction of fluorine atoms has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability directly linked with numerous positive pharmacological properties of potential and established drugs . .
未来方向
Research on this compound and similar ones is aimed at increasing the selectivity toward the sigma-1 receptor by the structural variation of the piracetam pharmacophore . The introduction of fluorine atoms, which have resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability, has been a motivating factor for planning such studies .
属性
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9(16)14-10-5-6-11(12(8-10)18-2)15-7-3-4-13(15)17/h5-6,8H,3-4,7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTJGXFHAARVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N2CCCC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2438810.png)
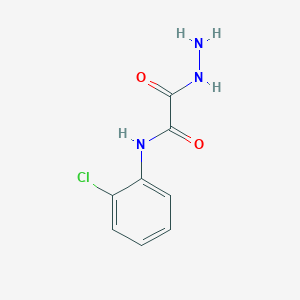
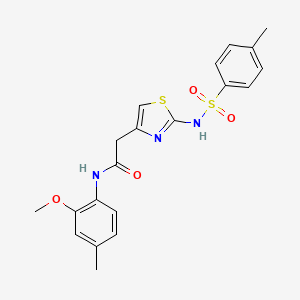

![furan-2-yl(4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazin-1-yl)methanone](/img/structure/B2438816.png)
![4-(2,4-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2438817.png)
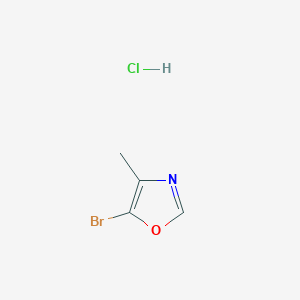
![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2438819.png)
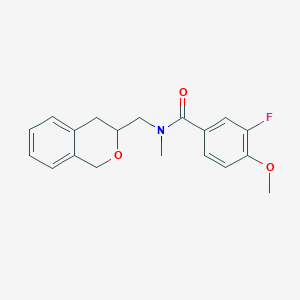
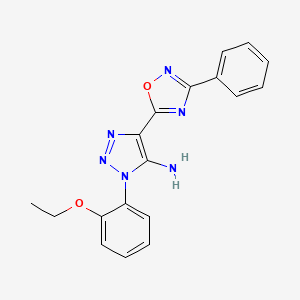
![N5-(2,4-dimethoxyphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2438827.png)

![2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2438829.png)
![5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B2438831.png)